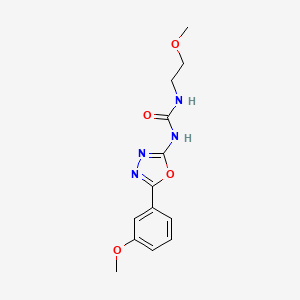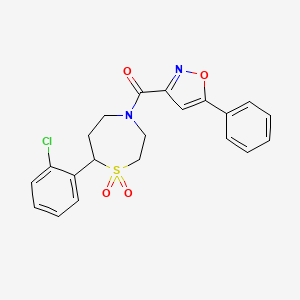
1-(2-Methoxyethyl)-3-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxyethyl)-3-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)urea is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of 1-(2-Methoxyethyl)-3-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)urea is not fully understood. However, studies have suggested that it may inhibit specific enzymes or proteins that are involved in various biological processes. For example, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
1-(2-Methoxyethyl)-3-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)urea has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to induce apoptosis (programmed cell death) in cancer cells and inhibit the replication of viruses and bacteria. In vivo studies have shown that it can reduce tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-Methoxyethyl)-3-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)urea in lab experiments is its potential as a selective inhibitor of specific enzymes or proteins. This can help researchers to better understand the biological processes involved in various diseases and develop new treatments. However, one limitation is that the compound may have off-target effects, meaning that it may also inhibit other enzymes or proteins that are not the intended target.
Orientations Futures
There are several future directions for 1-(2-Methoxyethyl)-3-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)urea. One direction is to further investigate its potential as an anticancer agent and develop it into a clinical drug. Another direction is to explore its potential as a pesticide and develop it into a more environmentally friendly alternative to current pesticides. Additionally, further studies are needed to fully understand its mechanism of action and potential off-target effects.
Méthodes De Synthèse
The synthesis of 1-(2-Methoxyethyl)-3-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)urea involves the reaction of 5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-amine with 2-methoxyethyl isocyanate. The reaction is carried out in a solvent such as acetonitrile or dimethylformamide (DMF) at a specific temperature and pressure. The resulting product is purified using techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
1-(2-Methoxyethyl)-3-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)urea has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been investigated for its anticancer, antiviral, and antimicrobial properties. In agriculture, it has been studied for its potential as a pesticide. In material science, it has been explored for its use in the development of fluorescent materials.
Propriétés
IUPAC Name |
1-(2-methoxyethyl)-3-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4/c1-19-7-6-14-12(18)15-13-17-16-11(21-13)9-4-3-5-10(8-9)20-2/h3-5,8H,6-7H2,1-2H3,(H2,14,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXNOABAKSPMIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=NN=C(O1)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-3-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-[(2-Chloro-6-fluorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2909028.png)





![3,4,9-trimethyl-7-(2-methylallyl)-1-(2-(piperidin-1-yl)ethyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2909036.png)

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-3-(4-methoxyphenyl)propanamide](/img/structure/B2909042.png)
![N-[1-(4,6-dimethoxypyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2909044.png)
